![molecular formula C16H13NOS B14218186 Acridine, 9-[(oxiranylmethyl)thio]- CAS No. 827303-13-9](/img/structure/B14218186.png)
Acridine, 9-[(oxiranylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-[(oxiranylmethyl)thio]- is a compound belonging to the acridine family, which is known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-[(oxiranylmethyl)thio]- typically involves the introduction of the oxiranylmethylthio group to the acridine core. One common method is the reaction of acridine with an epoxide and a thiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the epoxide, followed by the attachment of the resulting oxiranylmethylthio group to the acridine nucleus .
Industrial Production Methods
Industrial production of acridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acridine, 9-[(oxiranylmethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxiranylmethylthio group to a thiol or other reduced forms.
Substitution: The oxiranylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Acridine, 9-[(oxiranylmethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological processes involving DNA.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, fluorescent materials, and other industrial applications.
Wirkmechanismus
The mechanism of action of acridine, 9-[(oxiranylmethyl)thio]- involves its interaction with biological targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit enzymes such as topoisomerases and telomerases, leading to anticancer effects. Additionally, the oxiranylmethylthio group may interact with other biomolecules, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with potential anticancer properties.
Uniqueness
This unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
827303-13-9 |
|---|---|
Molekularformel |
C16H13NOS |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
9-(oxiran-2-ylmethylsulfanyl)acridine |
InChI |
InChI=1S/C16H13NOS/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2 |
InChI-Schlüssel |
KKQGPTNQIKKQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
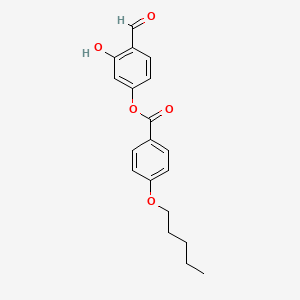
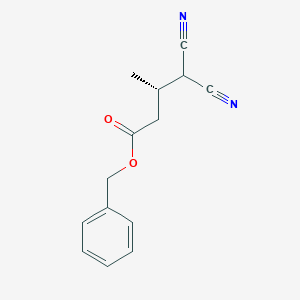
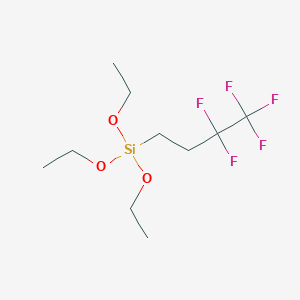
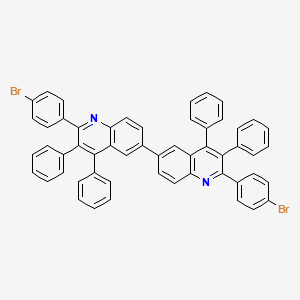
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)
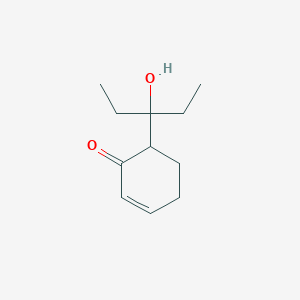
![4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14218157.png)
![N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14218167.png)
![1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene](/img/structure/B14218169.png)
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester](/img/structure/B14218172.png)
